molecular formula C11H10ClN3O2 B11796774 ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11796774
M. Wt: 251.67 g/mol
InChI Key: ATAKDVSTHBSPQO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroformate and triethylamine to yield the desired triazole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring or the chlorophenyl group into different functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate

Uniqueness

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, making this compound versatile for synthetic modifications. Additionally, the specific arrangement of functional groups in this compound can lead to distinct interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

ATAKDVSTHBSPQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2Cl

Origin of Product

United States

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